Difluorophosphoric acid

Overview

Description

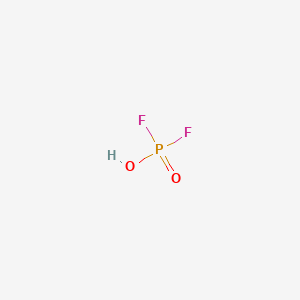

Difluorophosphoric acid (HPO₂F₂) is an inorganic compound characterized by its high reactivity and corrosiveness. It is a colorless, fuming liquid with a molecular weight of 101.98 g/mol, a density of 1.583 g/cm³, and a boiling point of 115.9°C . The compound is highly acidic, with a predicted pH of ~0.29 in aqueous solutions under specific hydrolysis conditions . Its synthesis involves the reaction of phosphorus pentoxide (P₂O₅) with hydrofluoric acid (HF) or hydrolysis of phosphorus oxyfluorides .

This compound is thermally unstable and reacts vigorously with water, producing toxic hydrofluoric acid (HF) . It finds applications in lithium-ion battery electrolytes, where it forms as a decomposition product of lithium hexafluorophosphate (LiPF₆) . Its corrosive nature necessitates stringent handling protocols, including the use of acid-resistant materials and respiratory protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: Difluorophosphoric acid can be synthesized through the hydrolysis of phosphoryl fluoride (POF3). The reaction proceeds as follows: [ \text{POF}_3 + \text{H}_2\text{O} \rightarrow \text{HPO}_2\text{F}_2 + \text{HF} ] Further hydrolysis of this compound yields fluorophosphoric acid: [ \text{HPO}_2\text{F}_2 + \text{H}_2\text{O} \rightarrow \text{H}_2\text{PO}_3\text{F} + \text{HF} ] Complete hydrolysis results in the formation of phosphoric acid: [ \text{H}_2\text{PO}_3\text{F} + \text{H}_2\text{O} \rightarrow \text{H}_3\text{PO}_4 + \text{HF} ]

Industrial Production Methods: A method to produce pure this compound involves heating phosphoryl fluoride with fluorophosphoric acid and separating the product by distillation: [ \text{POF}_3 + \text{H}_2\text{PO}_3\text{F} \rightarrow 2 \text{HPO}_2\text{F}_2 ] This method ensures the production of high-purity this compound .

Chemical Reactions Analysis

Hydrolysis Reactions

Difluorophosphoric acid undergoes hydrolysis in aqueous environments, producing fluorophosphoric acid (H₂PO₃F) and phosphoric acid (H₃PO₄) through sequential reactions :

-

Primary Hydrolysis :

This reaction generates fluorophosphoric acid and hydrofluoric acid (HF).

-

Complete Hydrolysis :

Further hydrolysis yields phosphoric acid and additional HF .

Implications :

-

Hydrolysis is exothermic, releasing significant heat and corrosive HF .

-

In lithium-ion batteries, residual moisture accelerates HPO₂F₂ hydrolysis, contributing to anode solid electrolyte interphase (SEI) degradation .

Oxidation Reactions

HPO₂F₂ is generated via oxidative decomposition of lithium hexafluorophosphate (LiPF₆) in high-voltage lithium-ion batteries :

Key Findings :

-

In ethylene carbonate (EC)-based electrolytes, oxidative stress at >4.5 V vs Li/Li⁺ promotes LiPF₆ decomposition, forming HPO₂F₂ .

-

Concentration Correlation : Higher HPO₂F₂ levels correlate with accelerated capacity fade in LiNi₀.₅Mn₁.₅O₄ cathodes :

| Cell Type | HPO₂F₂ Concentration (M) | Capacity Retention (%) |

|---|---|---|

| Graphite | LiMn₂O₄ | |

| Graphite | LiNi₀.₅Mn₁.₅O₄ |

Substitution Reactions

HPO₂F₂ reacts with inorganic salts and bases, forming difluorophosphates :

Reactivity Highlights :

Thermal Decomposition

At elevated temperatures, HPO₂F₂ decomposes into phosphorus oxyfluoride (POF₃) and HF :

Impact in Batteries :

-

Thermal instability in LiPF₆-based electrolytes accelerates SEI degradation via autocatalytic decomposition .

Mechanistic Insights from Research

-

Electrolyte Degradation : In lithium-ion batteries, HPO₂F₂ generation from LiPF₆ oxidation destabilizes the SEI, leading to Mn/Ni deposition on the anode and impedance growth .

-

Acid-Catalyzed SEI Damage : HPO₂F₂’s acidity (stronger than HF) accelerates lithium ethylene dicarbonate (LEDC) decomposition, a key SEI component .

Scientific Research Applications

Lithium-Ion Batteries

One of the primary applications of difluorophosphoric acid is in the field of lithium-ion batteries. It plays a critical role in the degradation processes of the solid electrolyte interphase (SEI), which can affect battery performance. The generation of this compound occurs during the oxidative decomposition of lithium hexafluorophosphate (LiPF₆) in carbonate-based electrolytes.

- Electrolyte Decomposition : Research indicates that this compound contributes to the formation of acidic species that can degrade the anode materials, impacting the overall efficiency and lifespan of lithium-ion batteries. For instance, higher concentrations of this compound were observed in cells cycled at elevated potentials, suggesting its role as a byproduct of electrolyte decomposition .

- NMR Spectroscopy Studies : Studies utilizing and NMR spectroscopy have provided insights into the behavior of this compound within battery systems, revealing its chemical shifts and interactions with other components .

Materials Science

This compound has been explored for various applications in materials science due to its unique properties:

- Low-Temperature Cements : Mixtures containing this compound have been investigated for their potential as fast-setting cements at low temperatures. These materials could be advantageous in construction scenarios where rapid curing is necessary .

- Coal Comminution : The compound has demonstrated capabilities in chemically comminuting bituminous coal, suggesting a novel approach to coal processing that may reduce energy consumption compared to traditional methods .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent and solvent:

- Solvent Properties : It can act as a solvent for various inorganic compounds, particularly metal difluorophosphates. Studies on electrical conductivity have shown that alkali metal difluorophosphate solutions exhibit varying degrees of cation mobility depending on the metal cation used .

- Chemical Analysis : this compound is utilized in rapid product analysis methods to identify decomposition products and other related compounds. Its strong acidic nature aids in various analytical techniques, including mass spectrometry .

Chemical Synthesis

This compound is also relevant in chemical synthesis:

- Reagent for Fluorination : The compound can be used as a fluorinating agent in organic synthesis, allowing for the introduction of fluorine into organic molecules, which can enhance their reactivity and stability .

- Formation of Salts : The salts derived from this compound are known as difluorophosphates and are used in various applications ranging from fertilizers to flame retardants.

Summary Table

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Lithium-Ion Batteries | Degradation of SEI | Increased concentration at high cycling potentials |

| Materials Science | Low-temperature cements | Potential for fast-setting applications |

| Coal comminution | Alternative processing method | |

| Analytical Chemistry | Solvent for inorganic compounds | Varying cation mobility observed |

| Chemical analysis | Useful in rapid product analysis | |

| Chemical Synthesis | Reagent for fluorination | Enhances reactivity and stability |

Mechanism of Action

The mechanism of action of difluorophosphoric acid in lithium-ion batteries involves its generation through the oxidative decomposition of lithium hexafluorophosphate. The resulting this compound contributes to the degradation of the anode solid electrolyte interphase by increasing the fluorophosphate content and thickening the interphase layer . This degradation leads to a loss of capacity and performance in lithium-ion batteries.

Comparison with Similar Compounds

Physical and Chemical Properties

The table below compares difluorophosphoric acid with structurally related phosphorus-containing acids:

Structural and Stability Differences

- This compound adopts a planar structure with the hydrogen atom eclipsing the P=O bond, as determined by DFT and MP2 calculations. Its rotational barrier around the P–O bond is low (~2–3 kcal/mol) .

- Dichlorophosphoric acid (HOCl₂PO) exhibits a non-planar geometry with a torsional angle of 14–30°, attributed to steric effects from bulkier chlorine atoms .

- Hexafluorophosphoric acid (HPF₆) is unstable in humid environments, decomposing into this compound and HF, which accelerates battery electrolyte degradation .

Hydrolysis and Acidity

- Hydrolysis of hexafluorophosphate (PF₆⁻) yields this compound (pH ~0.29) and monofluorophosphoric acid (pH ~0.42). Complete hydrolysis produces phosphoric acid (pH ~1.50) .

- This compound’s strong acidity (pH < 1) makes it more reactive than phosphoric acid, influencing its role in corrosion and electrolyte decomposition .

Research Findings and Industrial Relevance

Role in Battery Degradation

Studies show that this compound generation in LiPF₆-based electrolytes correlates with accelerated capacity loss in high-voltage LiNiₓCoᵧMn₂O₂ cathodes. Its presence increases interfacial resistance and promotes HF formation, which etches cathode materials .

Biological Activity

Difluorophosphoric acid (DFPA) is an inorganic compound with significant implications in various chemical and biological contexts. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and research findings.

This compound is characterized by its strong acidity and reactivity, particularly with chemical bases. Its primary mode of action involves exothermic reactions that can generate large amounts of heat, leading to the formation of corrosive byproducts such as hydrofluoric acid (HF) upon hydrolysis. The chemical structure can be represented as , indicating the presence of fluorine atoms bonded to a phosphoric backbone.

Synthesis

DFPA can be synthesized through the hydrolysis of phosphoryl fluoride as follows:

Further hydrolysis leads to the formation of fluorophosphoric acid and eventually phosphoric acid:

Cellular Impact

The corrosive nature of DFPA suggests that it could significantly affect cellular functions. Its ability to generate HF upon reaction with moisture poses risks for cellular integrity, potentially leading to cell lysis or apoptosis. Laboratory studies indicate that DFPA may disrupt cellular membranes and interfere with metabolic processes due to its strong acidic properties .

Pharmacokinetics

DFPA is noted for its thermal and hydrolytic instability, which influences its biological behavior. In laboratory settings, its rapid decomposition can complicate the assessment of its long-term biological effects. The compound's volatility necessitates careful handling to prevent exposure to toxic fumes .

Lithium-Ion Battery Applications

Recent studies highlight DFPA's role in lithium-ion batteries, where it contributes to the degradation of the solid electrolyte interphase (SEI). This degradation is linked to capacity fade in batteries, as DFPA is generated during cycling at high voltages (4.2 V - 4.6 V) on cathode surfaces . The presence of DFPA correlates with increased transition-metal deposition on anodes, further complicating battery performance.

Table 1: Concentration of DFPA in Lithium-Ion Batteries

| Cycle Count | DFPA Concentration (M) | Observed Effects |

|---|---|---|

| 50 | 1.8 × 10⁻⁴ | Minor capacity fade |

| 100 | 3.5 × 10⁻³ | Significant capacity fade |

| 150 | 7.0 × 10⁻³ | Major degradation observed |

Comparative Analysis

This compound is often compared with similar compounds like fluorophosphoric acid and phosphoric acid due to their related chemical structures and properties.

Table 2: Comparison of Related Acids

| Property | This compound | Fluorophosphoric Acid | Phosphoric Acid |

|---|---|---|---|

| Chemical Formula | |||

| Acidity | Strong | Moderate | Strong |

| Reactivity with Bases | High | Moderate | Low |

| Biological Impact | Corrosive | Less corrosive | Non-corrosive |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing difluorophosphoric acid in laboratory settings?

Basic this compound (HPO₂F₂) is typically synthesized via controlled fluorination of phosphorus oxyacids. Key methods include:

- Heating fluorophosphates (e.g., NH₄PO₂F₂) under vacuum to release HPO₂F₂ .

- Hydrolysis of phosphorus trifluoride oxide (POF₃) in a controlled aqueous environment, though this requires strict moisture control to avoid side reactions . Challenges include minimizing hydrolysis (which produces toxic HF) and achieving high purity. Researchers should use inert atmospheres and glass-free reactors (e.g., PTFE-lined equipment) to prevent corrosion .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

Basic

- ³¹P and ¹⁹F NMR spectroscopy : Provides structural insights into P-F bonding environments. For example, ³¹P NMR chemical shifts for HPO₂F₂ derivatives range from δ -10 to +5 ppm, depending on substituents .

- Raman spectroscopy : Identifies vibrational modes of P=O and P-F bonds (~1200 cm⁻¹ and ~800 cm⁻¹, respectively) .

- Titration with alkali hydroxides : Quantifies acidity but requires anhydrous conditions to avoid HF formation .

Q. What safety protocols are critical when handling this compound?

Basic

- Engineering controls : Use fume hoods with HEPA filters and local exhaust ventilation to prevent inhalation .

- PPE : Acid-resistant gloves (e.g., neoprene), full-face shields, and impermeable aprons. Respirators with acid-gas cartridges are mandatory in non-ventilated areas .

- Decontamination : Immediate flushing of exposed skin/eyes with water for 15+ minutes, followed by calcium gluconate gel application for HF exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for this compound?

Advanced Existing toxicity studies (e.g., NJDOHSS, 1989) lack carcinogenicity and reproductive toxicity data . To address gaps:

- Extrapolate from organophosphate class data : Use structure-activity relationship (SAR) models to predict bioactivity, prioritizing in vitro assays (e.g., Ames test) for mutagenicity screening .

- Longitudinal exposure studies : Design rodent models with controlled inhalation chambers (0.1–1 ppm HPO₂F₂) to assess chronic lung irritation and fibrosis .

Q. What experimental strategies mitigate hydrolysis during electrochemical studies of this compound-based electrolytes?

Advanced Hydrolysis in battery electrolytes (e.g., Li-ion systems) can degrade performance via HF generation. Mitigation approaches include:

- Anhydrous solvent systems : Use propylene carbonate (PC) or ethylene carbonate (EC) with water content <10 ppm .

- Additives : Incorporate HF scavengers like hexamethyldisilazane (HMDS) at 0.5–2 wt% to neutralize hydrolysis byproducts .

- In situ FTIR monitoring : Track P-F bond stability during charge-discharge cycles to optimize electrolyte formulations .

Q. How do NMR spectral data for this compound derivatives inform mechanistic studies?

Advanced Table 8 in shows ¹⁹F NMR chemical shifts for HPO₂F₂ derivatives correlate with electron-withdrawing substituents. For example:

| Derivative | ¹⁹F Shift (ppm) |

|---|---|

| HPO₂F₂ | -72.5 |

| CH₃OP(O)F₂ | -70.3 |

| CF₃OP(O)F₂ | -68.1 |

| These shifts help identify reaction intermediates in fluorophosphorylation pathways, particularly in organocatalytic systems . |

Q. What methodologies address conflicting data on this compound’s compatibility with metal electrodes?

Advanced Reported corrosion of aluminum anodes in HPO₂F₂ electrolytes may stem from residual HF. Strategies include:

- Surface passivation : Pre-treat electrodes with ionic liquids (e.g., [EMIm][BF₄]) to form protective fluoride layers .

- Electrochemical impedance spectroscopy (EIS) : Measure charge-transfer resistance (R_ct) to quantify corrosion rates under varying H₂O/HF concentrations .

Q. Data Contradiction Analysis

Q. Why do some studies report this compound as non-carcinogenic while others flag potential risks?

Advanced

- Data gaps : The NJDOHSS (1989) explicitly states no animal carcinogenicity testing exists for HPO₂F₂ . Discrepancies arise from extrapolating data for structurally similar compounds (e.g., HF’s carcinogenicity).

- Methodological recommendations : Conduct OECD 451-compliant 2-year bioassays in rodents, with histopathology focusing on respiratory and dermal tissues .

Q. Methodological Best Practices

Q. How should researchers design experiments to study this compound’s reactivity with siliceous materials?

Advanced

- Controlled exposure chambers : React HPO₂F₂ with SiO₂ nanoparticles (10–100 nm) in dry N₂ atmospheres, monitoring SiF₄ release via gas chromatography .

- Kinetic studies : Use quartz crystal microbalance (QCM) to measure corrosion rates at 25–60°C, correlating with Arrhenius activation energies .

Properties

IUPAC Name |

difluorophosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F2HO2P/c1-5(2,3)4/h(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTVXEHQMSJRPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HPO2F2, F2HO2P | |

| Record name | DIFLUOROPHOSPHORIC ACID, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8547 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13767-90-3 (potassium salt), 15252-72-9 (NH4 salt), 15587-24-3 (Na salt) | |

| Record name | Difluorophosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013779414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6065632 | |

| Record name | Phosphorodifluoridic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.977 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Difluorophosphoric acid, anhydrous appears as a mobile colorless strongly fuming liquid. Density 1.583 g / cm3. Corrosive to glass, fabric, metals and tissue. | |

| Record name | DIFLUOROPHOSPHORIC ACID, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8547 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

241 °F at 760 mmHg (USCG, 1999) | |

| Record name | DIFLUOROPHOSPHORIC ACID, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8547 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.583 at 77 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | DIFLUOROPHOSPHORIC ACID, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8547 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13779-41-4 | |

| Record name | DIFLUOROPHOSPHORIC ACID, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8547 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Difluorophosphoric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13779-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difluorophosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013779414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorodifluoridic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorodifluoridic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Difluorophosphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHORODIFLUORIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QNA5YG39L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-139 °F (USCG, 1999) | |

| Record name | DIFLUOROPHOSPHORIC ACID, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8547 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.